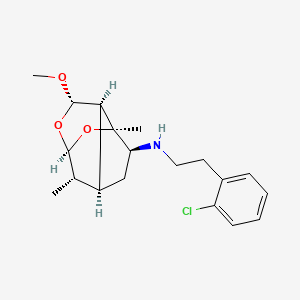
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valorphin is a primary amine.
Applications De Recherche Scientifique
Photogeneration and Reactivity
A study by Protti, Fagnoni, Mella, & Albini (2004) examined the photochemistry of compounds like 4-chlorophenol, which shares structural similarities with the compound . This research highlighted a path for reductive dehalogenation and the potential for cationic mechanisms in the addition to alkenes.
Synthesis and Characterization
Research by Al‐Sehemi, Irfan, & El-Agrody (2012) involved the interaction of similar compounds, leading to the synthesis of various derivatives and their detailed characterization using spectroscopic and computational methods.
Supramolecular Arrangements
A study by Graus et al. (2010) described the preparation and crystallographic analysis of compounds related to the one . This research provided insights into the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements.
Antimicrobial Activity
Research by Radwan et al. (2020) synthesized and characterized compounds akin to the one , examining their antimicrobial activity. This study demonstrates the potential biomedical applications of such compounds.
Solubility Studies
A study by Yao, Xia, & Li (2017) focused on the solubility of related compounds in various organic solvents, providing vital data for understanding the physical and chemical properties of such chemicals.
Dye Synthesis and Application
The work of Abolude et al. (2021) involved synthesizing dyes from compounds structurally related to the one , exploring their application on different fabrics and assessing their fastness properties.
Crystal Structural Analysis
Research on similar compounds by Xiang (2004) and Ramazani et al. (2019) provided detailed crystal structural analyses, essential for understanding the physical properties and potential applications of these chemicals.
Propriétés
Numéro CAS |
68163-03-1 |
|---|---|
Nom du produit |
4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane |
Formule moléculaire |
C19H26ClNO3 |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
(1R,3S,4S,6S,7R,8S,10S)-N-[2-(2-chlorophenyl)ethyl]-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo[4.3.1.03,7]decan-4-amine |
InChI |
InChI=1S/C19H26ClNO3/c1-11-13-10-15(21-9-8-12-6-4-5-7-14(12)20)19(2)16(13)18(22-3)23-17(11)24-19/h4-7,11,13,15-18,21H,8-10H2,1-3H3/t11-,13-,15-,16-,17-,18-,19+/m0/s1 |
Clé InChI |
LEZRPUQAMHWLNN-PCVUGLTOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[C@@H]([C@@]3([C@@H]2[C@H](O[C@H]1O3)OC)C)NCCC4=CC=CC=C4Cl |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl |
SMILES canonique |
CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl |
Synonymes |
4-(2-(2-chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane valorphin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
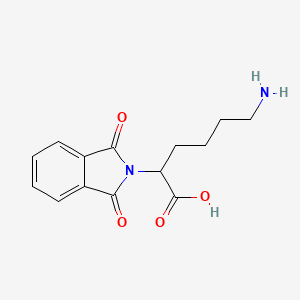
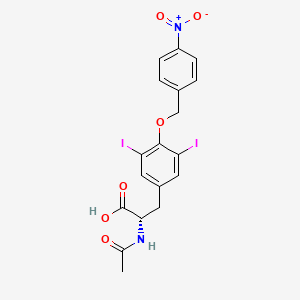
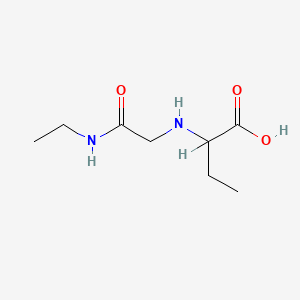
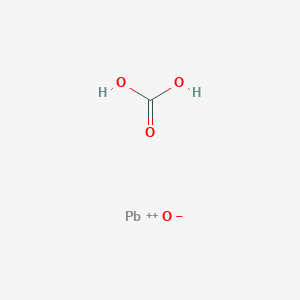
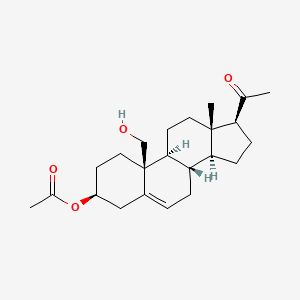
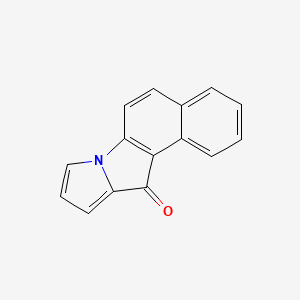
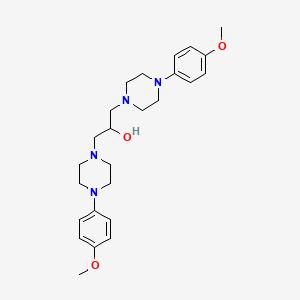
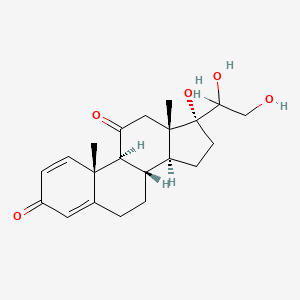
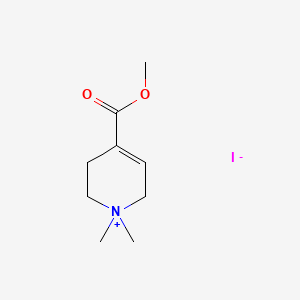
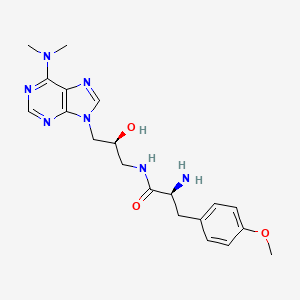
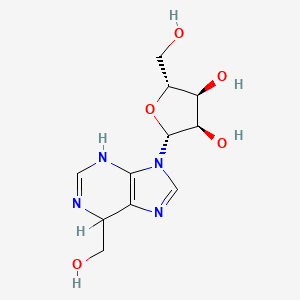
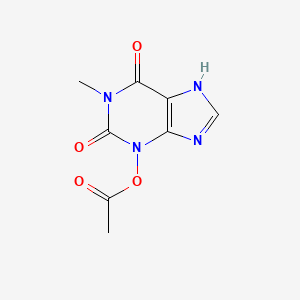
![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)